molecular formula C11H15N3O2 B1489084 (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone CAS No. 2090604-84-3

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone

Cat. No.: B1489084
CAS No.: 2090604-84-3
M. Wt: 221.26 g/mol
InChI Key: OURFYWFJVDGOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines and pyridines. It features a pyrrolidine ring, a methoxy group, and a pyridine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : This can be achieved through the cyclization of amino acids or their derivatives.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions.

  • Coupling with Pyridine: : The final step involves the coupling of the pyrrolidine derivative with 2-methoxypyridine under suitable reaction conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can reduce the pyridine ring to form pyridine derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

  • Oxidation Products: : Pyrrolidinone derivatives.

  • Reduction Products: : Reduced pyridine derivatives.

  • Substitution Products: : Various substituted pyrrolidines and pyridines.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with the active sites of enzymes and modulating their activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.

Comparison with Similar Compounds

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: is similar to other compounds containing pyrrolidine and pyridine rings, such as aminopyrimidines and aminopyridines . its unique combination of functional groups and structural features distinguishes it from these compounds, making it particularly useful in specific applications.

List of Similar Compounds

  • Aminopyrimidines

  • Aminopyridines

  • Pyrrolidinones

  • Pyridine derivatives

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methoxypyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-10-6-8(2-4-13-10)11(15)14-5-3-9(12)7-14/h2,4,6,9H,3,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURFYWFJVDGOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 3
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 4
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 5
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone
Reactant of Route 6
(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.